5-Benzyl-3-pyridinol

Descripción general

Descripción

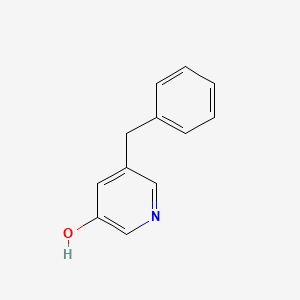

5-Benzyl-3-pyridinol is an organic compound with the molecular formula C12H11NO It is a derivative of pyridine, where a benzyl group is attached to the fifth position and a hydroxyl group is attached to the third position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Benzyl-3-pyridinol can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromo-5-hydroxypyridine with benzyl bromide. The reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium diacetate. The reaction is conducted in a solvent such as dimethyl sulfoxide at elevated temperatures (around 120°C) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research laboratories can be scaled up for industrial production. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Análisis De Reacciones Químicas

Benzyl Protection of 3-Hydroxypyridine

The synthesis of 5-benzyl-3-pyridinol typically involves the protection of the hydroxyl group in 3-hydroxypyridine. A common method uses benzyl chloroformate or benzyl chloride to introduce the benzyl group. For example:

-

Reaction with benzyl chloroformate : Sodium borohydride reduces 3-hydroxypyridine in the presence of benzyl chloroformate to form a benzyloxycarbonyl-protected intermediate. This intermediate is further transformed via lipase-mediated resolution to yield (+)-pseudoconhydrine derivatives .

-

Direct benzyl chloride reaction : In other protocols, 3-hydroxypyridine reacts with benzyl chloride under alkaline conditions (e.g., potassium hydroxide) to form the benzyl ether (this compound). This step is often followed by purification via chromatography .

Key reagents :

| Reagent | Role |

|---|---|

| Benzyl chloroformate | Introduces benzyloxycarbonyl group |

| Sodium borohydride | Reduces intermediates |

| Benzyl chloride | Directly forms benzyl ether |

Catalytic Hydrogenation of Quaternary Ammonium Salts

A patented method involves converting 3-hydroxypyridine into a quaternary ammonium salt (N-benzyl-3-pyridone) via reaction with benzyl chloride. Subsequent catalytic hydrogenation with a nickel-based catalyst under moderate pressure (3–5 atm) yields the desired alcohol .

Reaction steps :

-

Quaternary ammonium salt formation :

-

Catalytic hydrogenation :

Electrophilic Substitution

The benzyl group at position 5 influences the reactivity of the pyridine ring:

-

Directing effects : The benzyl group (electron-donating via resonance) activates the ring, favoring electrophilic substitution at positions 2 and 6. This is supported by deuterium exchange studies showing preferential substitution at these positions .

-

Nitration : In 3-hydroxy-2-nitropyridine derivatives, nitration occurs exclusively at position 6 due to steric and electronic effects of the benzyl group .

Acidic and Basic Deuterium Exchange

-

Acid-catalyzed exchange : Proton H3 (adjacent to the hydroxyl group) is most reactive, followed by H2 and H6 .

-

Base-catalyzed exchange : Enhanced reactivity of H2 and H6 protons, attributed to the anionic form of the compound .

Key Reactions

Aplicaciones Científicas De Investigación

Chemistry

5-Benzyl-3-pyridinol serves as a building block in organic synthesis and as a ligand in coordination chemistry. Its structural uniqueness allows for various chemical transformations, making it valuable in developing new materials and pharmaceuticals .

Biology

The compound has been studied for its antioxidant properties , which involve scavenging free radicals. The hydroxyl group can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells . Additionally, it exhibits potential antimicrobial activity , showing effectiveness against pathogens such as Bacillus cereus and Candida albicans .

Medicine

Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly neurodegenerative disorders. Its antioxidant properties suggest it could play a role in mitigating oxidative stress associated with these conditions .

The biological activity of this compound can be summarized as follows:

- Antioxidant Activity : Demonstrated significant radical-scavenging ability in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) .

- Antimicrobial Properties : Certain derivatives have shown minimum inhibitory concentrations (MICs) below 100 µg/mL against Candida albicans, indicating strong antifungal activity .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using the DPPH assay. Results indicated that the compound exhibited a significant dose-dependent decrease in DPPH radical concentration, highlighting its potential as a natural antioxidant .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested for their antimicrobial properties. The results showed certain derivatives had MICs below 100 µg/mL against Candida albicans, demonstrating strong antifungal activity .

Mecanismo De Acción

The mechanism of action of 5-Benzyl-3-pyridinol involves its ability to act as an antioxidant. The hydroxyl group in the pyridinol ring can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This radical-trapping ability is enhanced by the presence of the benzyl group, which stabilizes the resulting aryloxyl radical .

Comparación Con Compuestos Similares

3-Pyridinols: These compounds have similar antioxidant properties but differ in the position of the substituents on the pyridine ring.

5-Pyrimidinols: These compounds also exhibit strong antioxidant activity and are used in similar applications.

Uniqueness: 5-Benzyl-3-pyridinol is unique due to the presence of both a benzyl group and a hydroxyl group on the pyridine ring. This combination enhances its antioxidant properties and makes it a valuable compound for various applications .

Actividad Biológica

5-Benzyl-3-pyridinol is a compound that has garnered interest in various fields of biological research due to its diverse biological activities, particularly its potential as an antioxidant and its implications in medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a hydroxyl group and a benzyl group. The presence of these functional groups contributes to its unique biological properties.

The primary mechanism by which this compound exhibits biological activity is through its antioxidant properties. The hydroxyl group on the pyridine ring can donate hydrogen atoms to neutralize free radicals, thus preventing oxidative stress in cells. The benzyl group enhances this radical-trapping ability by stabilizing the resulting aryloxyl radical, making it a potent scavenger of reactive oxygen species (ROS) .

Antioxidant Activity

Research indicates that this compound shows significant antioxidant activity, which can be quantified through various assays. For instance, it has been shown to scavenge free radicals effectively, contributing to its potential therapeutic applications in neurodegenerative diseases .

Antimicrobial Properties

In addition to its antioxidant capabilities, this compound has demonstrated antimicrobial activity against various pathogens. Studies suggest that derivatives of this compound may inhibit the growth of bacteria such as Bacillus cereus and fungi like Candida albicans. This antimicrobial effect is attributed to the compound's ability to disrupt microbial cell membranes .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that the compound exhibited a significant dose-dependent decrease in DPPH radical concentration, highlighting its potential as a natural antioxidant .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested for their antimicrobial properties. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 100 µg/mL against Candida albicans, indicating strong antifungal activity .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds based on their antioxidant and antimicrobial properties. Below is a summary table comparing key compounds:

| Compound | Antioxidant Activity | Antimicrobial Activity | Notable Mechanism |

|---|---|---|---|

| This compound | High | Moderate | Radical scavenging |

| 2-Amino-3-hydroxypyridine | Moderate | Low | Potentially pro-oxidant |

| 3-Hydroxypyridine | Low | Moderate | Membrane disruption |

Propiedades

IUPAC Name |

5-benzylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12-7-11(8-13-9-12)6-10-4-2-1-3-5-10/h1-5,7-9,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQJCGXVQMUHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200223 | |

| Record name | 3-Pyridinol, 5-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198219 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52196-90-4 | |

| Record name | 3-Pyridinol, 5-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052196904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinol, 5-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.